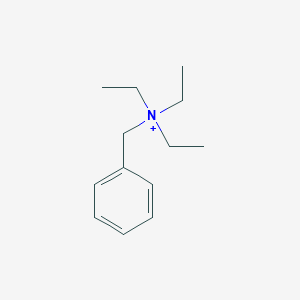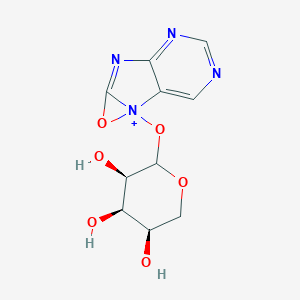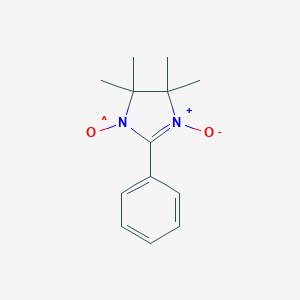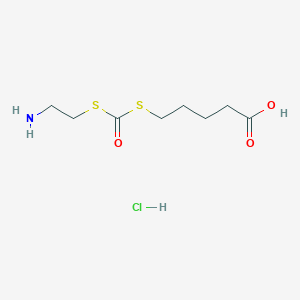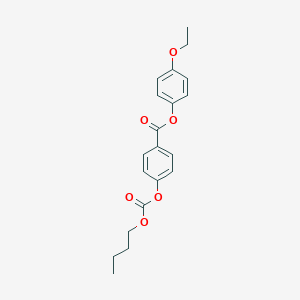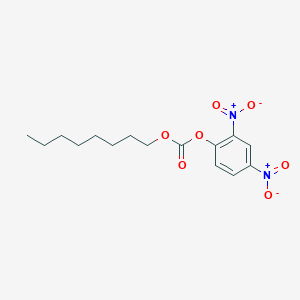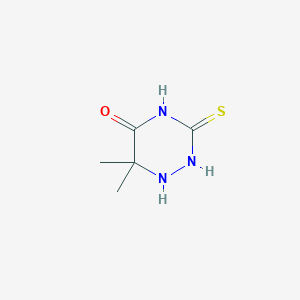
Ethyl 2-methyl-2-phenoxypropanoate
Übersicht
Beschreibung
Ethyl 2-methyl-2-phenoxypropanoate is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.25 . It is also known as ethyl mandelate.
Synthesis Analysis
The synthesis of Ethyl 2-methyl-2-phenoxypropanoate can be achieved from Ethanol and Chlorobutanol and Phenol . More detailed synthesis routes and experimental details can be found in various sources .Molecular Structure Analysis
The molecular structure of Ethyl 2-methyl-2-phenoxypropanoate consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
Ethyl 2-methyl-2-phenoxypropanoate has a density of 1.043g/cm3 and a boiling point of 271.9ºC at 760mmHg . More detailed physical and chemical properties can be found in various sources .Relevant Papers Relevant papers and articles related to Ethyl 2-methyl-2-phenoxypropanoate can be found in various sources . These papers provide more detailed information on the properties, synthesis, and applications of this compound.
Wissenschaftliche Forschungsanwendungen
Synthesis of Reactive Polymers
Ethyl 2-methyl-2-phenoxypropanoate is utilized in the synthesis of reactive polymers. These polymers are designed to contain chemically reactive functional groups that can be used as polymeric reagents or supports in biochemical and chemical applications . The ester group in this compound provides a versatile handle for further chemical modifications, enabling the creation of polymers with specific functionalities tailored for various industrial and research purposes.
Organic Synthesis Intermediate
As an intermediate in organic synthesis, Ethyl 2-methyl-2-phenoxypropanoate can be employed to introduce phenoxypropanoate moieties into larger molecules. This is particularly useful in the synthesis of complex organic compounds where the phenoxypropanoate group may impart desirable properties such as increased solubility or stability .
Medicinal Chemistry
In medicinal chemistry, Ethyl 2-methyl-2-phenoxypropanoate serves as a building block for the development of new pharmaceuticals. Its structure is amenable to modification, allowing researchers to synthesize a wide range of derivatives with potential biological activity .
Material Science
This compound finds applications in material science, particularly in the development of new materials with unique properties. For example, it can be used to synthesize polymers with specific mechanical strengths or thermal resistances, which are valuable in creating advanced materials for construction or manufacturing .
Agricultural Chemistry
Ethyl 2-methyl-2-phenoxypropanoate can be used in the synthesis of agrochemicals. Its reactivity makes it a candidate for creating compounds that could serve as pesticides or herbicides, contributing to the protection of crops and improving agricultural productivity .
Catalyst Design
The compound is also relevant in the field of catalyst design. It can be used to create ligands or intermediates that are essential in the development of catalysts for chemical reactions. These catalysts can be applied in various chemical processes to increase efficiency and selectivity .
Polymer Additives
In the polymer industry, Ethyl 2-methyl-2-phenoxypropanoate can be incorporated as an additive to modify the properties of commercial polymers. It can enhance characteristics such as flexibility, durability, and resistance to degradation .
Flavor and Fragrance Industry
Lastly, due to its potential to be chemically altered into various esters, Ethyl 2-methyl-2-phenoxypropanoate may be used in the flavor and fragrance industry to develop new scents and tastes for consumer products .
Eigenschaften
IUPAC Name |
ethyl 2-methyl-2-phenoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-11(13)12(2,3)15-10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIIOGRUHSJKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171934 | |
| Record name | Deschloroclofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18672-04-3 | |
| Record name | Deschloroclofibrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018672043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deschloroclofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

